Technical Monograph: 1H-Imidazole-4-sulfonyl Chloride Hydrochloride
Technical Monograph: 1H-Imidazole-4-sulfonyl Chloride Hydrochloride
[1]
Executive Summary
1H-Imidazole-4-sulfonyl chloride hydrochloride (CAS 1416352-08-3) is a specialized heterocyclic building block used primarily for the introduction of the imidazole-4-sulfonyl moiety into bioactive small molecules.[1][2][3][4] Unlike typical benzenesulfonyl chlorides, this reagent presents unique stability challenges due to the presence of both a nucleophilic imidazole nitrogen and an electrophilic sulfonyl chloride group within the same molecule. Consequently, it is commercially supplied and stored as the hydrochloride salt to prevent intermolecular self-polymerization. This guide details the physicochemical properties, stabilization mechanisms, handling protocols, and synthetic applications of this critical reagent.[5]
Part 1: Chemical Identity & Physicochemical Profile
The distinction between the free base and the hydrochloride salt is non-trivial. The hydrochloride form is the requisite state for storage and transport, whereas the free base is a transient species generated in situ during synthesis.
Table 1: Physicochemical Properties
| Property | 1H-Imidazole-4-sulfonyl chloride (Free Base) | 1H-Imidazole-4-sulfonyl chloride Hydrochloride |
| CAS Number | 58767-51-4 | 1416352-08-3 |
| Molecular Formula | C₃H₃ClN₂O₂S | C₃H₄Cl₂N₂O₂S |
| Molecular Weight | 166.59 g/mol | 203.05 g/mol |
| Appearance | White to off-white solid | White to pale yellow crystalline solid |
| Melting Point | 163–174 °C (dec.) | >158 °C (dec.) |
| Solubility | Soluble in DCM, THF, Acetonitrile | Soluble in polar aprotic solvents (DMF, DMSO); reacts with water |
| Storage Condition | Unstable at RT | -20°C, Inert Atmosphere (Argon/Nitrogen) |
| Hygroscopicity | High | Extreme (hydrolyzes rapidly) |
Structural Insight
The imidazole ring is amphoteric. In the hydrochloride salt, the N3 nitrogen is protonated (
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Deactivation: It reduces the nucleophilicity of the imidazole ring, preventing it from attacking the sulfonyl chloride of a neighboring molecule.
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Solubility: It alters the solubility profile, often requiring polar organic solvents or conversion to the free base in situ for reactions in non-polar media.
Part 2: Reactivity & Stability Mechanisms
The Self-Polymerization Hazard
A common failure mode in handling this reagent is the inadvertent generation of the free base in the absence of an external nucleophile. The free base possesses an internal "push-pull" mechanism where the imidazole nitrogen (nucleophile) attacks the sulfonyl sulfur (electrophile), leading to rapid oligomerization.
Hydrolysis Sensitivity
Like all sulfonyl chlorides, the reagent is susceptible to hydrolysis, yielding imidazole-4-sulfonic acid and HCl. The rate of hydrolysis is accelerated by the presence of the imidazole ring, which can act as an intramolecular base catalyst if not fully protonated.
Visualization: Instability vs. Stabilization
The following diagram illustrates the mechanism of self-polymerization in the free base and how hydrochloride salt formation arrests this process.
Caption: The hydrochloride salt blocks the nucleophilic Nitrogen (N3), preventing the intermolecular attack that leads to polymerization (Red Arrow).
Part 3: Handling, Storage, & Safety Protocols
Storage Requirements (Cold Chain)
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Temperature: Must be stored at -20°C . Room temperature storage leads to degradation within days, evidenced by a color change from white to yellow/orange.
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Atmosphere: Store under Argon or Nitrogen . The container must be tightly sealed with parafilm or electrical tape to prevent moisture ingress.
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Container: Amber glass vials are preferred to minimize light exposure, though moisture is the primary threat.
Handling Procedure
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Equilibration: Allow the vial to warm to room temperature inside a desiccator before opening. Opening a cold vial in humid air causes immediate condensation and rapid hydrolysis.
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Weighing: Weigh quickly in a fume hood or, ideally, inside a glovebox. If a glovebox is unavailable, use a "weighing boat" technique with a blanket of nitrogen.
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Solvent Choice: Use anhydrous solvents (DCM, THF, or Acetonitrile) dried over molecular sieves. Avoid protic solvents (Methanol, Ethanol, Water).
Safety (SDS Summary)
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GHS Classification: Skin Corr.[3][6] 1B (Causes severe skin burns and eye damage).
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First Aid: In case of contact, immediately wash with Diphoterine or copious water. The hydrolysis produces HCl, causing immediate chemical burns.
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PPE: Chemical-resistant gloves (Nitrile > 0.11mm), safety goggles, and lab coat are mandatory.
Part 4: Synthetic Applications
The primary application of 1H-Imidazole-4-sulfonyl chloride hydrochloride is the synthesis of sulfonamides , which are bioisosteres of amides and key pharmacophores in medicinal chemistry (e.g., carbonic anhydrase inhibitors).
Strategic Considerations
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Base Stoichiometry: Since the reagent is an HCl salt, the reaction requires at least 3 equivalents of base :
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1 eq to neutralize the HCl salt of the reagent.
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1 eq to neutralize the HCl generated during sulfonylation.
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1 eq (often excess) to drive the reaction and maintain basicity.
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Regioselectivity: The N-H of the imidazole ring is generally less reactive towards the sulfonyl chloride than a primary aliphatic amine, but protection (e.g., Trityl, SEM) of the imidazole nitrogen is sometimes employed to prevent side reactions during complex synthesis.
Part 5: Experimental Protocols
Protocol: Synthesis of N-Substituted Imidazole-4-Sulfonamides
Objective: Coupling 1H-Imidazole-4-sulfonyl chloride hydrochloride with a primary amine (R-NH₂).
Reagents:
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1H-Imidazole-4-sulfonyl chloride hydrochloride (1.0 equiv)[2][3]
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Primary Amine (1.0 - 1.2 equiv)
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 - 3.5 equiv)
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Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
Workflow:
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Preparation of Amine Solution: Dissolve the Primary Amine (1.0 equiv) and Base (3.0 equiv) in anhydrous DCM under an inert atmosphere (N₂/Ar). Cool the mixture to 0°C using an ice bath.
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Addition of Sulfonyl Chloride: Add 1H-Imidazole-4-sulfonyl chloride hydrochloride (1.0 equiv) portion-wise as a solid to the stirred amine solution.
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Expert Tip: Do not dissolve the sulfonyl chloride in solvent beforehand if possible, as it may degrade. Adding it as a solid directly into the cold amine/base mixture minimizes the time the free base exists without a nucleophile present.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–16 hours. Monitor by TLC or LC-MS. The formation of the sulfonamide is usually rapid.
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Workup:
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Quench with saturated aqueous NaHCO₃.
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Extract with Ethyl Acetate or DCM.
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Crucial Step: The imidazole product is amphoteric. If the product is water-soluble, avoid aqueous washes that are too acidic (protonates imidazole, stays in water) or too basic (forms salt). A pH of ~7-8 is ideal for extraction.
-
-
Purification: Flash column chromatography (typically DCM/MeOH gradients).
Visualization: Synthesis Workflow
Caption: Protocol flow emphasizing the critical solid addition step at 0°C to minimize side reactions.
References
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PubChem. (n.d.).[3][6] 1H-Imidazole-4-sulfonyl chloride (Compound Summary). National Library of Medicine. Retrieved January 28, 2026, from [Link]
Sources
- 1. Combi-Blocks [combi-blocks.com]
- 2. 58767-51-4|1H-Imidazole-4-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 3. 1H-imidazole-4-sulfonyl chloride | C3H3ClN2O2S | CID 18961164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H-IMidazole-4-sulfonyl chloride hydrochloride [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1-methyl-1H-imidazole-4-sulfonyl chloride | C4H5ClN2O2S | CID 2736887 - PubChem [pubchem.ncbi.nlm.nih.gov]
